4-Hydroxy-N1-methylphthalamide
Description
4-Hydroxy-N1-methylphthalamide is a phthalamide derivative characterized by a hydroxyl group at the 4-position of the aromatic ring and a methyl group attached to the N1 nitrogen of the amide moiety. Phthalamides, derived from phthalic acid, feature a benzene ring with two amide substituents. Structural analogs from the evidence, such as hydroxamic acids and hydroxyamides, can provide indirect insights into its behavior .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-hydroxy-1-N-methylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-11-9(14)6-3-2-5(12)4-7(6)8(10)13/h2-4,12H,1H3,(H2,10,13)(H,11,14) |
InChI Key |
JZBKZCAGZBZZEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation of phthalic anhydride with methylamine to form N-methylphthalimide, which is then hydroxylated using suitable reagents such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods: In industrial settings, the production of 4-Hydroxy-N1-methylphthalamide can be scaled up using continuous flow reactors. The process involves the controlled addition of reagents and precise temperature control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N1-methylphthalamide undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-N1-methylphthalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-N1-methylphthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional or structural similarities with 4-Hydroxy-N1-methylphthalamide:
(a) 4-Hydroxy-N-methylbutyramide (CAS 37941-69-8)
- Structure : Aliphatic amide with a hydroxyl group on the fourth carbon and an N-methylamide.
- Key Differences : Lacks the aromatic backbone of phthalamides, which reduces π-π stacking interactions but enhances flexibility.
- Safety Profile : Requires medical consultation upon exposure, with precautions for skin/eye contact and ingestion .
(b) N-Hydroxyoctanamide (CAS 7377-03-9)
- Structure : Aliphatic hydroxamic acid with an eight-carbon chain.
- Handling : First-aid measures emphasize fresh air for inhalation and copious rinsing for eye exposure .
(c) N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4, )
- Structure : Cyclohexane-substituted hydroxyureido derivative with an aromatic phenyl group.
- Key Differences : The hydroxyureido group (-NH-C(O)-NHOH) offers distinct hydrogen-bonding capabilities compared to this compound’s hydroxyl and methylamide groups.
- Synthesis : Prepared via published procedures involving β-carotene and DPPH assays for antioxidant testing .
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